
2-Methylpentanal
Overview
Description
2-Methylpentanal (CAS 123-15-9), also known as α-methylvaleraldehyde, is a branched-chain aldehyde with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . It is characterized by a carbonyl group attached to a methyl-substituted pentane chain, giving it distinct chemical and sensory properties. This compound is widely recognized for its pungent, fruity odor and is utilized in organic synthesis, aroma research, and food science .
Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods. One common method involves the cross-aldol condensation reaction of this compound with propanal to form 2,4-dimethylhept-2-enal . Another method includes the oxidation of this compound with azidotrimethylsilane and chromic anhydride in dichloromethane .
Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize production efficiency and minimize by-products.
Chemical Reactions Analysis
Aldol Condensation
Aldol condensation reactions are significant for forming larger carbon chains from smaller aldehydes. In the case of 2-methylpentanal, it can undergo self-condensation or cross-condensation with other aldehydes like propanal:
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Self-Condensation : The reaction can produce larger aldehydes or ketones through the formation of β-hydroxy aldehydes, which may dehydrate to yield α,β-unsaturated carbonyl compounds.
Reduction Reactions
This compound can be reduced to form corresponding alcohols or other derivatives:
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Reduction to Alcohol : The reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride yields 2-methylpentanol.
Oxidation Reactions
Being an aldehyde, this compound can be oxidized to form carboxylic acids:
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Oxidation to Carboxylic Acid : Oxidative conditions (e.g., using potassium permanganate or chromic acid) will convert this compound into 2-methylpentanoic acid.
Photochemical Reactions
Recent studies have explored the photochemical behavior of this compound, particularly its degradation in atmospheric conditions:
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Photolysis : Under UV light exposure, this compound can undergo photolysis, leading to various secondary products that may impact air quality. The reaction kinetics and products formed during this process have been analyzed using advanced spectroscopic techniques .
Kinetics of Reactions
The kinetics of reactions involving this compound are influenced by environmental factors such as temperature and concentration. For example, studies have shown that the reaction rates with hydroxyl radicals and chlorine atoms vary significantly based on these parameters, affecting its atmospheric lifetime and reactivity .
Kinetic Data for Atmospheric Reactions
Reaction Type | Rate Coefficient (s⁻¹) | Temperature Range (K) |
---|---|---|
Reaction with OH radicals | Estimated ~ | 263 - 353 |
Reaction with Cl atoms | Relative kinetic method used | Room Temperature |
Scientific Research Applications
Flavoring and Fragrance Industry
2-Methylpentanal is primarily utilized as a flavoring agent and fragrance component. Its ethereal odor and vegetable-like flavor make it suitable for various applications in the food industry.
- Flavor Profile : It imparts a sweet, fruity aroma that is desirable in many food products. The compound is often used to enhance the sensory attributes of baked goods, beverages, and confectionery items .
- Production Methods : The compound can be synthesized through various chemical reactions, including the oxidation of 2-methylpentanol or through aldol condensation reactions involving propionaldehyde .
Table 1: Applications in Flavoring and Fragrance
Application Type | Description | Examples |
---|---|---|
Flavoring | Used in food products to enhance taste | Baked goods, beverages |
Fragrance | Component in perfumes and scents | Personal care products |
Atmospheric Chemistry
Recent studies have investigated the atmospheric impact of this compound emissions. Its photochemical behavior plays a significant role in the formation of secondary pollutants.
- Photolysis and Kinetics : this compound undergoes photolysis when exposed to UV radiation, leading to the formation of secondary organic aerosols (SOAs). The kinetics of its reactions with hydroxyl radicals (OH) and chlorine (Cl) have been studied to understand its atmospheric lifetime and reactivity under different environmental conditions .
- Environmental Impact : The compound's emissions contribute to air quality issues, particularly in urban areas where it can react with other pollutants to form harmful byproducts. Understanding its behavior helps in modeling air quality and developing mitigation strategies .
Table 2: Atmospheric Behavior of this compound
Parameter | Value/Description |
---|---|
Photolysis Rate | Estimated using UV absorption cross sections |
Reaction with OH | Monitored using pulsed laser photolysis |
Reaction with Cl | Studied using relative kinetic methods |
Atmospheric Lifetime | Varies by location, season, and time of day |
Industrial Applications
Beyond flavoring and atmospheric chemistry, this compound finds applications in industrial processes.
- Rubber Manufacturing : It is used as an intermediate in the production of rubber compounds. Its chemical properties facilitate the synthesis of various rubber formulations .
- Chemical Synthesis : The compound serves as a building block for synthesizing other chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that lead to more complex structures .
Table 3: Industrial Applications
Industry | Application | Description |
---|---|---|
Rubber Production | Intermediate for rubber compounds | Enhances properties of rubber |
Chemical Synthesis | Building block for various chemicals | Used in pharmaceuticals/agrochemicals |
Case Study 1: Flavor Enhancement in Baked Goods
A study conducted on the use of this compound in bakery products demonstrated its effectiveness in enhancing flavor profiles without altering the product's overall sensory attributes. The compound was added at varying concentrations to assess consumer preference.
Case Study 2: Atmospheric Impact Assessment
Research on the tropospheric fate of this compound revealed that under specific conditions, its photolysis could significantly contribute to SOA formation. This study utilized advanced spectroscopic techniques to monitor reaction kinetics and product formation.
Mechanism of Action
2-Methylpentanal exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific sensory receptors in the olfactory system, leading to the perception of its characteristic odor . As an aldehyde, it is highly reactive and participates in various chemical reactions, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Aldehydes
Structural Analogues
The following aldehydes share functional or structural similarities with 2-methylpentanal:
Physical and Chemical Properties
Notes:
- Branching effects : The methyl group in this compound lowers its boiling point compared to straight-chain hexanal .
- Reactivity : this compound undergoes aldol condensation due to α-hydrogens, yielding β-hydroxyaldehydes . Unsaturated aldehydes like (E)-2-hexenal lack α-H and exhibit different reactivity.
Aldol Condensation
- This compound : Forms β-hydroxyaldehyde derivatives (e.g., 3-hydroxy-2,4-dimethyl-2-propylheptanal) under basic conditions .
- Hexanal/Pentanal : Produce linear aldol adducts, useful in fragrance synthesis.
Oxidation and Stability
Biological Activity
2-Methylpentanal, a six-carbon aldehyde with the molecular formula CHO, is an organic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals, flavoring, and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and environmental interactions.
This compound is characterized by its colorless liquid form and distinct odor. It is less dense than water and soluble in organic solvents. Its structure features a branched chain, which contributes to its reactivity and interactions with biological systems.
Pharmacological Effects
Recent studies have highlighted the pharmacological potential of this compound derivatives. For instance, research involving synthesized Michael adducts derived from this compound demonstrated significant activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammation pathways. One compound showed COX-2 inhibition with an IC value of 5.79 μM, indicating potential as an anti-inflammatory agent .
Table 1: Biological Activity of this compound Derivatives
Compound | Target Enzyme | IC (μM) | Selectivity Index |
---|---|---|---|
Compound 4 | COX-1 | 128 | 1.94 |
Compound 11 | COX-2 | 5.79 | 7.96 |
These findings suggest that certain derivatives of this compound could serve as lead compounds in developing new analgesics or anti-inflammatory drugs.
Toxicological Profile
The toxicological evaluation of this compound indicates that it exhibits low acute toxicity levels. The Joint FAO/WHO Expert Committee on Food Additives has reviewed its safety for use as a food additive and found it acceptable within specified limits . However, further studies are necessary to establish comprehensive safety profiles across various exposure scenarios.
Case Study: Toxicity Assessment
In a controlled study examining the effects of this compound exposure on laboratory animals, no significant adverse effects were observed at low concentrations. Higher concentrations did lead to mild irritation but were not lethal . This suggests that while caution is warranted, the compound may be safe for specific applications.
Photochemical Behavior
The atmospheric fate of this compound has been studied extensively to understand its environmental impact. Under UV light exposure, it undergoes photolysis, leading to the formation of secondary pollutants. The photolysis rate coefficient was determined through kinetic studies, revealing that its degradation products can contribute to air quality issues in urban environments .
Table 2: Photochemical Properties of this compound
Parameter | Value |
---|---|
UV Absorption Cross Section (220-360 nm) | Variable (specific values not provided) |
Estimated Lifetime (urban atmosphere) | Depends on conditions (mid-latitude inland vs coastal) |
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis routes for 2-Methylpentanal, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of this compound (C₆H₁₂O) typically involves oxidation of 2-methylpentanol or hydroformylation of pentene derivatives. Key parameters include catalyst selection (e.g., palladium or chromium-based catalysts), temperature control (80–120°C), and inert gas environments to prevent oxidation side reactions. Purification via fractional distillation under reduced pressure (40–60 mmHg) is critical to isolate the aldehyde from intermediates. Monitor yields using gas chromatography (GC) with flame ionization detection .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is essential for identifying the aldehyde proton (δ 9.5–10.0 ppm) and methyl branching (δ 0.9–1.2 ppm). Infrared (IR) spectroscopy confirms the C=O stretch (~1720 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (70 eV) provides fragmentation patterns (e.g., m/z 100 [M⁺], m/z 58 [C₃H₆O⁺]). Report retention indices and spectral matches against NIST or PubChem databases .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Prioritize dermal and inhalation protection due to its irritant properties (R36/37/38). Use fume hoods for volatile handling and nitrile gloves to prevent permeation. Acute toxicity studies in rodents suggest an LD₅₀ of 1.2–2.5 g/kg (oral), requiring strict exposure limits (<10 ppm). Store under nitrogen to prevent autoxidation and monitor for peroxide formation .
Advanced Research Questions
Q. How can in vivo studies be designed to elucidate species-specific metabolic pathways of this compound?
- Methodological Answer : Use isotope-labeled ¹³C-2-Methylpentanal in Sprague-Dawley rats and C57BL/6 mice to track hepatic metabolism. Collect plasma and urine samples at timed intervals (0–48 hrs) for LC-MS/MS analysis. Compare cytochrome P450 (CYP2E1) activity across species using liver microsomes. Include negative controls (e.g., CYP inhibitors) to confirm metabolic pathways .
Q. What experimental strategies resolve contradictions between in vitro genotoxicity and in vivo carcinogenicity data for this compound?
- Methodological Answer : Conduct Ames tests (OECD 471) with S9 metabolic activation to assess mutagenicity. Pair with comet assays (OECD 489) in human hepatoma (HepG2) cells. For in vivo validation, perform 28-day OECD 407 toxicity studies in rats, examining hepatic glutathione depletion and 8-OHdG DNA adducts. Statistical meta-analysis of dose-response curves (PROAST software) can reconcile discrepancies .
Q. Which computational models best predict the atmospheric reactivity of this compound with ozone and hydroxyl radicals?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate reaction enthalpies and transition states. Validate with smog chamber experiments under controlled NOx conditions (0.1–1 ppm). Use Master Chemical Mechanism (MCM v3.3) to simulate secondary organic aerosol (SOA) formation. Compare predicted vs. observed reaction rates using pseudo-first-order kinetics .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s renal toxicity in existing literature?
- Methodological Answer : Systematically review study designs for exposure routes (oral vs. inhalation), duration (acute vs. subchronic), and biomarker selection (e.g., Kim-1 vs. BUN). Replicate key studies under Good Laboratory Practice (GLP) conditions, using Wistar rats and standardized dosing (OECD 423). Apply Hill’s criteria for causality to differentiate artifact (e.g., solvent effects) from true nephrotoxicity .
Properties
IUPAC Name |
2-methylpentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZILAQGHINQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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DSSTOX Substance ID |
DTXSID9021978 | |
Record name | 2-Methylpentanal | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
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Physical Description |
Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | 2-Methylpentaldehyde | |
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Record name | 2-Methylpentanal | |
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Boiling Point |
117 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Flash Point |
68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP) | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | 2-Methylpentaldehyde | |
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Solubility |
Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
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Density |
0.8092, 0.805-0.811 | |
Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
17.9 [mmHg] | |
Record name | 2-Methylpentaldehyde | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-15-9, 73513-30-1 | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | (±)-2-Methylpentanal | |
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Record name | 2-Methylpentaldehyde | |
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Record name | Pentanal, methyl- | |
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Record name | 2-Methylpentanal | |
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Record name | Pentanal, 2-methyl- | |
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Record name | 2-Methylpentanal | |
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Record name | 2-methylvaleraldehyde | |
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Record name | 2-METHYLVALERALDEHYDE | |
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Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
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Melting Point |
FP: -100 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.